

Development of a validated analytical method for Mianserin impurity-1.

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Compound of Interest		
Compound Name:	Mianserin impurity-1	
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Development of a Validated Analytical Method for Mianserin Impurity-1

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a validated analytical method for the identification and quantification of **Mianserin Impurity-1**, a potential related substance in Mianserin active pharmaceutical ingredient (API) and formulated drug products. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring specificity, linearity, accuracy, and precision. This application note provides a comprehensive protocol for method implementation in a quality control or research environment.

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] The quality and safety of pharmaceutical products are ensured by controlling the levels of impurities. Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the efficacy and safety of the final product.[2][3] This document addresses the need for a validated analytical method for a specific potential impurity, Mianserin Impurity-1. Based on available data, Mianserin Impurity-1 has a molecular



formula of C₁₅H₁₂CIN.[4] The development of a robust analytical method is crucial for its detection and control.[5]

Experimental Protocols Materials and Reagents

- Mianserin Hydrochloride Reference Standard
- Mianserin Impurity-1 Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Formic Acid (Analytical Grade)
- Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is employed.

Table 1: Chromatographic Conditions



Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	A: 10mM Ammonium Acetate in Water (pH adjusted to 3.4 with Formic Acid)
B: Acetonitrile	
Gradient Program	Time (min)
0	
15	_
20	_
22	_
30	_
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 214 nm
Injection Volume	20 μL
Run Time	30 minutes

Preparation of Solutions

- Standard Stock Solution (Mianserin): Accurately weigh and dissolve Mianserin Hydrochloride reference standard in methanol to obtain a concentration of 100 μ g/mL.
- Standard Stock Solution (Mianserin Impurity-1): Accurately weigh and dissolve Mianserin Impurity-1 reference standard in methanol to obtain a concentration of 100 μg/mL.
- Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 10 μg/mL for Mianserin and 1 μg/mL for Mianserin Impurity-1.



 Sample Preparation: Accurately weigh and dissolve the sample (API or powdered tablets) in methanol to achieve a nominal Mianserin concentration of 100 µg/mL. Sonicate for 15 minutes and filter through a 0.45 µm nylon filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity

The specificity of the method was evaluated by injecting the blank (mobile phase), Mianserin standard solution, **Mianserin Impurity-1** standard solution, and the sample solution. The chromatograms were assessed to ensure no interference from the blank or Mianserin at the retention time of **Mianserin Impurity-1**.

Linearity

Linearity was established by preparing a series of solutions of **Mianserin Impurity-1** at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the working concentration ($0.1 \mu g/mL$).

Table 2: Linearity Data for Mianserin Impurity-1

Concentration (µg/mL)	Peak Area (arbitrary units)
0.05 (LOQ)	5,230
0.1	10,150
0.5	50,800
1.0	101,200
1.5	152,100

Accuracy

The accuracy of the method was determined by spiking a known amount of **Mianserin Impurity-1** into the sample solution at three different concentration levels (80%, 100%, and



120% of the working concentration).

Table 3: Accuracy (Recovery) Data for Mianserin Impurity-1

Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	Recovery (%)
80%	0.8	0.79	98.8
100%	1.0	1.01	101.0
120%	1.2	1.18	98.3

Precision

The precision of the method was evaluated by performing six replicate injections of the working standard solution.

Table 4: Precision Data for Mianserin Impurity-1

Replicate	Peak Area (arbitrary units)
1	10,145
2	10,160
3	10,155
4	10,130
5	10,170
6	10,140
Mean	10,150
%RSD	0.14%

Limit of Detection (LOD) and Limit of Quantification (LOQ)



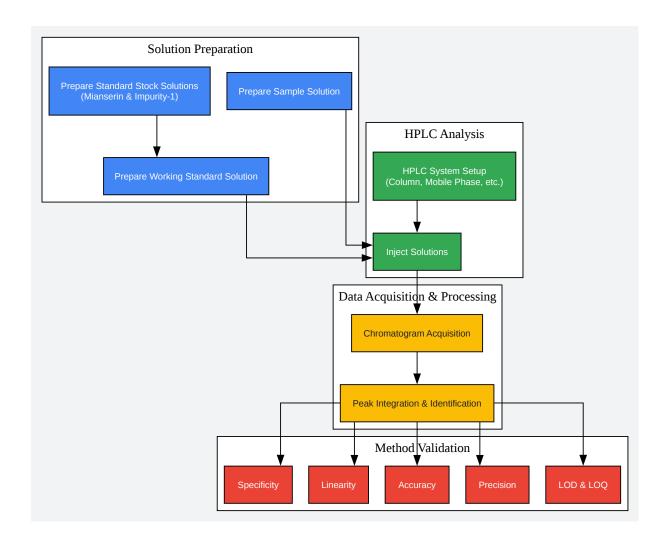
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration with a signal-to-noise ratio of 10:1.

Table 5: LOD and LOQ for Mianserin Impurity-1

Parameter	Concentration (µg/mL)
LOD	0.015
LOQ	0.05

Visualizations





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Caption: Experimental workflow for the validated analytical method.

Conclusion



The developed HPLC method is demonstrated to be simple, specific, linear, accurate, and precise for the determination of **Mianserin Impurity-1** in the presence of Mianserin. The method is suitable for routine quality control analysis and for the assessment of drug stability. The validation parameters were found to be within the acceptable limits as per ICH guidelines.

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